2,2'-Azobis(2,4-dimethylvaleronitrile) basic properties
2,2'-Azobis(2,4-dimethylvaleronitrile) basic properties
An In-depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile) for Researchers and Drug Development Professionals
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as ADVN or V-65, is a widely utilized oil-soluble azo compound that serves as a potent free-radical initiator in various chemical processes, most notably in the synthesis of polymers. Its ability to decompose at a predictable rate under thermal or UV influence makes it a valuable tool in controlled polymerization reactions. This technical guide provides a comprehensive overview of the core properties, decomposition kinetics, and practical applications of ADVN, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)
A summary of the key physical and chemical properties of ADVN is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄N₄ | [1] |
| Molecular Weight | 248.37 g/mol | |
| Appearance | White to off-white solid/crystals | [2] |
| Odor | Odorless | [3] |
| CAS Number | 4419-11-8 | [1][2] |
| Melting Point | 75 - 76 °C | [2] |
| Decomposition Temperature | 10-hour half-life at 51°C | [4] |
| Solubility | Insoluble in water. Soluble in various organic solvents such as benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol. | [1][4][5] |
| UN Number | 3236 | [2][6] |
| Hazard Class | 4.1 (Flammable Solid), Self-Reactive Substance Type D | [2][7] |
Decomposition Mechanism and Radical Generation
The utility of ADVN as a radical initiator stems from its thermal and photochemical instability. The central azo group (-N=N-) is the labile point of the molecule.
Thermal and Photochemical Decomposition
Upon heating or exposure to ultraviolet (UV) radiation, ADVN undergoes a unimolecular, first-order decomposition reaction.[3] This process involves the homolytic cleavage of the two carbon-nitrogen bonds adjacent to the azo group. The primary products of this decomposition are two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas (N₂).[3][6] The liberation of the highly stable nitrogen gas is a significant driving force for this reaction.
The decomposition can be represented by the following chemical equation:
(CH₃)₂CHCH₂C(CH₃)(CN)N=NC(CH₃)(CN)CH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂C(CH₃)(CN)• + N₂
The rate of this decomposition is highly dependent on temperature. The 10-hour half-life decomposition temperature for ADVN is 51°C, which is lower than that of the more common initiator azobisisobutyronitrile (AIBN), making ADVN suitable for polymerizations at lower temperatures.[4]
Application in Free-Radical Polymerization
ADVN is a cornerstone initiator for free-radical polymerization, a versatile method for synthesizing a wide range of polymers. The process is classically divided into three key stages: initiation, propagation, and termination.
Initiation
This is the first and most critical stage where the active species for polymerization are generated. It occurs in two steps:
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Decomposition: As described above, ADVN decomposes to form two 2,4-dimethylvaleronitrile radicals.
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Addition to Monomer: The newly formed radical species are highly reactive and readily attack the double bond of a monomer unit (e.g., a vinyl monomer), forming a new, larger radical.
Propagation
The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.
Termination
The growth of the polymer chain is eventually halted through termination reactions. This can occur through two primary mechanisms:
-
Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 6. nbinno.com [nbinno.com]
- 7. Determination of the thermal hazard and decomposition behaviors of 2,2′-azobis-(2,4-dimethylvaleronitrile) (2019) | Shang-Hao Liu | 23 Citations [scispace.com]
